Dimethyl 5-formylisophthalate

Vue d'ensemble

Description

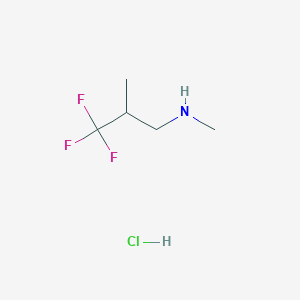

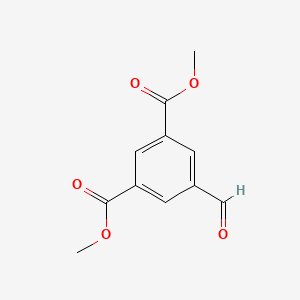

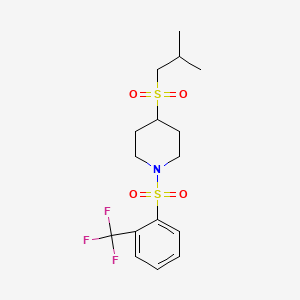

Dimethyl 5-formylisophthalate is a chemical compound with the molecular formula C11H10O5 . It is used as an intermediate in the synthesis of MOF materials .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms . The InChI code for this compound is1S/C11H10O5/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-6H,1-2H3 . Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 356.3±32.0 °C and its predicted density is 1.256±0.06 g/cm3 .Applications De Recherche Scientifique

Applications in Gold Chemistry

Dimethyl 5-formylisophthalate is utilized in gold(I) chemistry, forming model complexes for macrocyclic gold compounds. This compound interacts with other substances to form dinuclear complexes and ionic compounds featuring Au···Au interactions, showcasing its role in creating intricate molecular structures (Wiedemann et al., 2009).

Synthesis and Structural Research

Research on this compound includes its synthesis and the study of its structural attributes. The substance's synthesis conditions have been optimized, achieving significant yields. Additionally, its optical activity has been analyzed, revealing insights into its reaction mechanisms (Pen, 2014).

Environmental Studies

This compound is part of a broader group of chemicals known as phthalates or phthalate esters. Studies have focused on the release of these compounds from plastic water containers into drinking water. The methodology for determining the presence of phthalates in water involves techniques such as gas chromatography–ion trap mass spectrometry, indicating the compound's relevance in environmental health and safety studies (Notardonato et al., 2019).

Polymerization and Biocatalysis

This compound is involved in the synthesis of polyesters and polymers. Studies have reported on its lipase-catalyzed condensation polymerization with polyethylene glycols, leading to the creation of functionalized amphiphilic copolymers. This process highlights its importance in producing polymers with specific structural and functional attributes (Kumar et al., 2004; Kumar et al., 2002).

Orientations Futures

Mécanisme D'action

Target of Action

Dimethyl 5-formylisophthalate is an organic compound . .

Mode of Action

It is known that the compound can undergo reactions under certain conditions .

Biochemical Pathways

For instance, it can be used as an intermediate in the synthesis of dyes and high molecular weight polymers .

Pharmacokinetics

The compound is soluble in organic solvents such as alcohol, ether, and chlorinated hydrocarbons , which may influence its bioavailability.

Result of Action

It is known that the compound can be used in the synthesis of certain materials , suggesting that it may have a role in chemical reactions leading to the formation of these materials.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s reactions typically occur under anhydrous and anaerobic conditions, in solvents such as alcohol or ketone, and are facilitated by controlling the temperature and adding catalysts .

Propriétés

IUPAC Name |

dimethyl 5-formylbenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOSLEHLXKSKSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2984226.png)

![Ethyl 2-[{[4-(acetylamino)phenyl]sulfonyl}-4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B2984230.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2984235.png)

![4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2984237.png)

![(E)-6-(4-methoxystyryl)-3-phenethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2984239.png)

![[2-(Benzyloxy)-5-chloro-6-methylpyridin-3-yl]boronic acid](/img/structure/B2984243.png)

![6-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2984244.png)